N-Acetyl Glyphosate-d3

Übersicht

Beschreibung

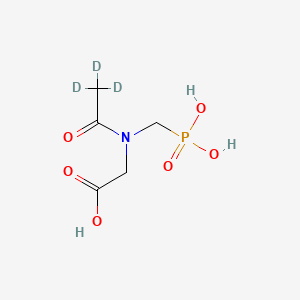

N-Acetyl Glyphosate-d3 is a deuterium-labeled derivative of N-Acetyl Glyphosate, a metabolite of the widely used herbicide glyphosate. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C5H7D3NO6P, and it has a molecular weight of 214.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glyphosate-d3 typically involves the acetylation of glyphosate with deuterium-labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

- Dissolution of glyphosate in a suitable solvent such as water or methanol.

- Addition of deuterium-labeled acetic anhydride to the solution.

- Stirring the reaction mixture at a specific temperature, usually around room temperature, for a set period.

- Purification of the product using techniques such as liquid chromatography to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification steps may include additional techniques such as crystallization and distillation to ensure the final product meets the required standards for research and analytical applications .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl Glyphosate-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce deuterium-labeled reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-Acetyl Glyphosate-d3 has a wide range of scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glyphosate and its metabolites in various matrices such as food, water, and biological samples.

Environmental Studies: Employed in studies to monitor the environmental fate and transport of glyphosate and its metabolites.

Pharmacokinetics: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glyphosate in living organisms.

Toxicology: Used in toxicological studies to assess the potential health effects of glyphosate exposure.

Wirkmechanismus

N-Acetyl Glyphosate-d3 exerts its effects primarily through its role as a metabolite of glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate and the depletion of essential amino acids, ultimately causing plant death . This compound, being a labeled analog, is used to trace and study the metabolic pathways and mechanisms of glyphosate action .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl Glyphosate: The non-labeled version of N-Acetyl Glyphosate-d3, used in similar applications but without the deuterium labeling.

Aminomethylphosphonic Acid (AMPA): Another major metabolite of glyphosate, used in environmental and toxicological studies.

N-Acetyl AMPA: A derivative of AMPA, also used in similar research applications.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical studies. This labeling provides enhanced sensitivity and specificity in mass spectrometry, making it a valuable tool in research .

Biologische Aktivität

N-Acetyl Glyphosate-d3 is a deuterated derivative of N-acetyl glyphosate, a metabolite of glyphosate, the widely used herbicide. This compound has garnered attention in recent years due to its implications in environmental monitoring, human health assessments, and agricultural practices. This article reviews the biological activity of this compound, focusing on its metabolism, detection methods, and potential health effects.

1. Metabolism and Formation

N-Acetyl Glyphosate is primarily formed in glyphosate-tolerant plants through the action of the enzyme glycine-N-phenylacetyltransferase (GAT). This enzyme catalyzes the conversion of glyphosate into N-acetyl glyphosate, which is then further metabolized into N-acetyl AMPA (aminomethylphosphonic acid) and AMPA itself . The metabolic pathway is significant as it highlights the compound's role in plant physiology and its potential accumulation in food products.

2. Detection Methods

The analysis of this compound in various matrices such as food and environmental samples is crucial for understanding its biological activity. Several analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for accurately quantifying glyphosate residues and its metabolites, including N-acetyl glyphosate. It allows for low limits of quantification (LOQ) across different food matrices .

- Gas Chromatography : Although less common for polar compounds like glyphosate, it has been adapted for certain applications .

Table 1: Analytical Performance Metrics

| Compound | LOQ (ng/g) | Recovery (%) | Linearity (R²) |

|---|---|---|---|

| Glyphosate | 5 | 91-105 | 0.997 |

| This compound | 5 | 91-100 | 0.996 |

| AMPA | 10 | 87-103 | 0.998 |

3. Biological Activity and Toxicological Implications

Research on the biological activity of this compound indicates that it may exhibit different toxicological profiles compared to glyphosate itself. While glyphosate has been associated with various health concerns, including potential carcinogenic effects, the specific impacts of its metabolites are still under investigation.

Case Studies and Findings

- Human Biomonitoring Studies : Recent studies have shown that urinary excretion rates for glyphosate may be as low as 1%, raising questions about the systemic availability and potential health risks associated with chronic exposure to glyphosate and its metabolites, including N-acetyl derivatives .

- Animal Studies : Research has indicated that while glyphosate can disrupt gut microbiota and lead to metabolic disorders, the effects of its metabolites like N-acetyl glyphosate on gut health remain less understood but warrant further investigation .

4. Environmental Monitoring

The presence of this compound in agricultural runoff and food products raises concerns regarding environmental contamination and food safety. The European Food Safety Authority (EFSA) has established maximum residue levels for glyphosate and its metabolites to protect human health from potential exposure through dietary sources .

5. Conclusion

This compound serves as an important metabolite in understanding the broader implications of glyphosate use in agriculture. Although current research highlights its formation and detection methods, further studies are necessary to elucidate its biological activity and potential health impacts fully. Continuous monitoring and research will be essential in assessing the safety of this compound in food systems and its environmental consequences.

Eigenschaften

IUPAC Name |

2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746940 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-36-1 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.